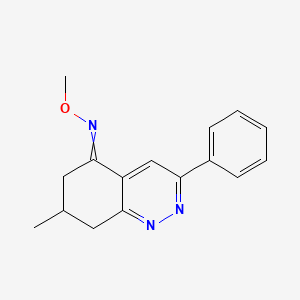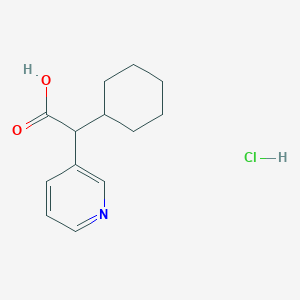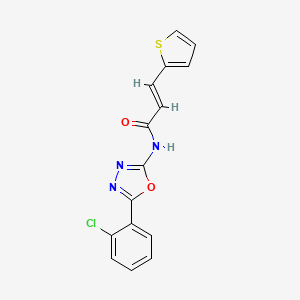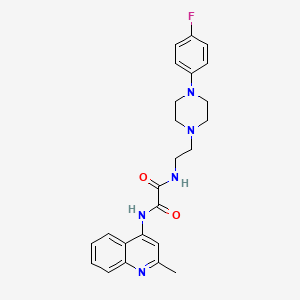
N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine is a heterocyclic compound that belongs to the cinnoline family This compound is characterized by its unique structure, which includes a cinnoline core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine typically involves multi-step organic reactions One common method includes the condensation of appropriate precursors under controlled conditionsThe reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the cinnoline ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted cinnoline compounds.
Scientific Research Applications
N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnoline: Similar structure but lacks the imine group.
7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine: Similar structure but lacks the methoxy group.
Uniqueness
N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine is unique due to the presence of both methoxy and imine groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-11-8-15-13(16(9-11)19-20-2)10-14(17-18-15)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPWLDSMRBRIEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B2385388.png)

![6-ethyl 3-methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2385394.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide](/img/structure/B2385398.png)
![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2385399.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-methylbenzo[d]thiazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2385401.png)


![1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2385406.png)
![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B2385407.png)
![3-(benzenesulfonyl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)propanamide](/img/structure/B2385408.png)

